5,6-DIHYDROXYPYRIDINE-2-CARBALDEHYDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

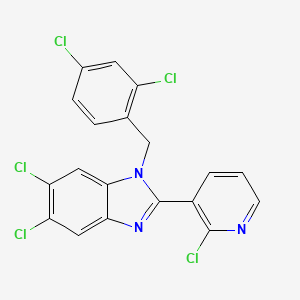

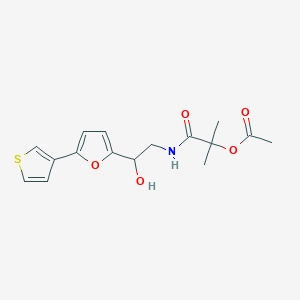

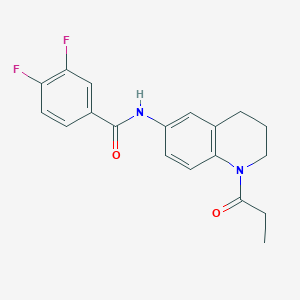

The molecular structure of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde consists of a pyridine ring with a hydroxy group at the 5-position and a carbaldehyde group at the 2-position. The presence of these functional groups may influence the compound’s reactivity and potential applications.Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde has been studied for its role in the crystal and molecular structure of certain compounds. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed for its unique structural properties in organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Synthetic Precursors in Antitumor Agents

Derivatives of this compound have shown potential as synthetic precursors for antitumor agents. This includes its use in the synthesis of oxopyrimidine-5-carbaldehydes, which have been identified as promising for this purpose (Erkin & Krutikov, 2004).

Development of CN Ligands

It has been used in the creation of novel CN ligands that are stable towards hydrolysis. This involves linking carbohydrates to nitrogen-containing aldehydes via oxime ethers, a process that has relevance in asymmetric synthesis and catalysis (Brunner, Schönherr, & Zabel, 2001).

Role in Sonogashira-Type Reactions

In organic chemistry, derivatives of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde have been used in Sonogashira-type reactions, which are crucial for creating complex organic molecules, including pharmaceuticals and polymers (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterocycles

This compound has been instrumental in the synthesis of new heterocycles like tetrahydrocarbazoles, which have applications in medicinal chemistry and drug development (Danish & Prasad, 2004).

Development of Ferrocenyl Pyrazoles

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde derivatives have also been used in the synthesis of ferrocenyl pyrazoles, compounds with potential applications in materials science and catalysis (López et al., 2004).

Microwave-Assisted Synthesis in Pharmaceutical Chemistry

This compound has been employed in microwave-assisted synthesis, a modern technique for rapid and efficient drug development. It's used to create multicomponent pharmacophoric conjugates showing antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Spectrophotometric Determination of Iron

In analytical chemistry, pyridine-2-carbaldehyde derivatives are used for the spectrophotometric determination of trace amounts of iron, showcasing its importance in environmental analysis and quality control (Gallego, García-Vargas, & Valcárcel, 1979).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to interact with various receptors, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Propriétés

IUPAC Name |

5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFBQFHJYJHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2798311.png)

![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)

![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)